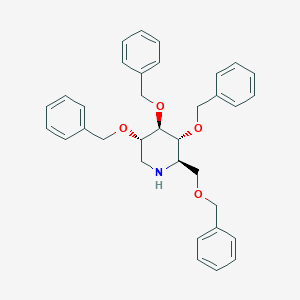

脱氧野尻霉素四苄基醚

描述

脱氧诺吉霉素四苄基醚是脱氧诺吉霉素的合成衍生物,脱氧诺吉霉素是一种天然存在的亚氨基糖。 该化合物主要以其在合成葡萄糖神经酰胺合成酶抑制剂中的中间体作用而闻名,这些抑制剂在各种生化和药理学应用中意义重大 .

科学研究应用

脱氧诺吉霉素四苄基醚有几个科学研究应用:

作用机制

脱氧诺吉霉素四苄基醚主要通过抑制葡萄糖神经酰胺合成酶发挥作用。这种酶负责合成葡萄糖神经酰胺,这是糖鞘脂的关键成分。 通过抑制这种酶,该化合物会破坏糖鞘脂的合成,从而影响涉及代谢和信号转导的各种细胞过程和途径 .

生化分析

Biochemical Properties

Deoxynojirimycin Tetrabenzyl Ether is known to interact with the enzyme hBuChE . The interaction between Deoxynojirimycin Tetrabenzyl Ether and hBuChE is inhibitory in nature, leading to a decrease in the activity of hBuChE .

Cellular Effects

Deoxynojirimycin Tetrabenzyl Ether, as an inhibitor of hBuChE, can potentially influence cellular functions related to the activity of this enzyme

Molecular Mechanism

The molecular mechanism of Deoxynojirimycin Tetrabenzyl Ether involves its inhibitory interaction with hBuChE . By inhibiting hBuChE, Deoxynojirimycin Tetrabenzyl Ether can potentially affect the breakdown of acetylcholine, a neurotransmitter, in the body .

准备方法

合成路线和反应条件

脱氧诺吉霉素四苄基醚的合成通常涉及脱氧诺吉霉素的苄基化。该过程从使用苄基保护脱氧诺吉霉素中的羟基开始。这可以通过在碱(例如氢化钠或碳酸钾)存在下与苄基氯反应来实现。 该反应通常在回流条件下在非质子溶剂(例如二甲基甲酰胺 (DMF) 或四氢呋喃 (THF))中进行 .

工业生产方法

虽然关于脱氧诺吉霉素四苄基醚的具体工业生产方法没有详细记录,但总体方法涉及扩大实验室合成程序。这包括优化反应条件以确保高产率和纯度,使用工业级试剂以及使用大型反应器进行苄基化过程。

化学反应分析

反应类型

脱氧诺吉霉素四苄基醚经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将其转化回其母体化合物脱氧诺吉霉素。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生化合物的各种氧化形式,而还原通常会再生脱氧诺吉霉素。

相似化合物的比较

类似化合物

脱氧诺吉霉素: 母体化合物,以其对糖苷酶的抑制作用而闻名。

1-脱氧诺吉霉素: 具有类似抑制特性的另一种衍生物。

N-丁基脱氧诺吉霉素: 一种用于治疗高雪氏病的衍生物.

独特性

脱氧诺吉霉素四苄基醚因其独特的苄基化结构而独一无二,这增强了其稳定性,使其成为合成更复杂葡萄糖神经酰胺合成酶抑制剂的有价值的中间体。 这种结构修饰也允许更精确地研究酶抑制和代谢途径 .

生物活性

Deoxynojirimycin tetrabenzyl ether (DNJ-TBE) is a modified derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of DNJ-TBE, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy with other derivatives.

Chemical Structure and Properties

Deoxynojirimycin tetrabenzyl ether has the chemical formula C34H37NO4 and is characterized by the presence of four benzyl groups attached to the deoxynojirimycin backbone. This structural modification enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to DNJ.

Antihyperglycemic Effects

DNJ-TBE has shown potential in lowering blood glucose levels through mechanisms that enhance insulin sensitivity and alter glucose metabolism pathways. Studies indicate that DNJ influences the PI3K/AKT signaling pathway, which is crucial for insulin action in skeletal muscle .

Anti-Obesity and Metabolic Regulation

Research indicates that DNJ derivatives can affect lipid metabolism and may help in weight management by modulating appetite-regulating hormones and fat storage mechanisms .

Anti-Cancer Potential

Some studies suggest that iminosugars like DNJ may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific effects of DNJ-TBE on cancer cells require further investigation.

Case Studies

- Dengue Virus Infection : In a study evaluating the antiviral effects of N-alkylated DNJs, analogs similar to DNJ-TBE showed promising results against DENV infection in vitro and in vivo, with significant reductions in viral load observed at specific dosages .

- Diabetes Management : Clinical trials involving DNJ have demonstrated its effectiveness in managing postprandial blood glucose levels in diabetic patients, suggesting that DNJ-TBE could serve as a therapeutic agent for diabetes management .

Comparative Efficacy

| Compound | IC50 (μM) | EC50 (μM) | Notes |

|---|---|---|---|

| Deoxynojirimycin | 0.5 | 6.5 | Base compound with established efficacy |

| Deoxynojirimycin Tetrabenzyl Ether | TBD | TBD | Enhanced lipophilicity; potential for improved bioavailability |

| N-Butyldeoxynojirimycin (Miglustat) | 0.2 | 5.0 | Approved for use; similar mechanism |

属性

IUPAC Name |

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIDKLQTCPFQA-KMKAFXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452394 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-11-9 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。